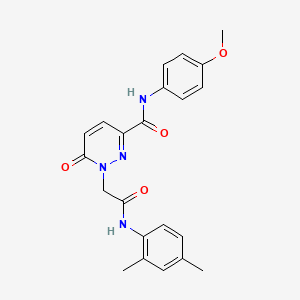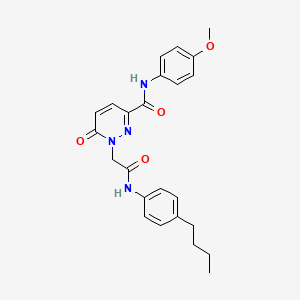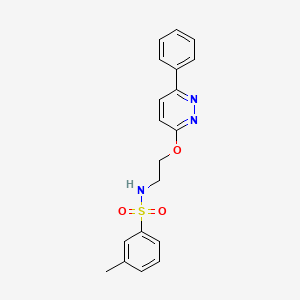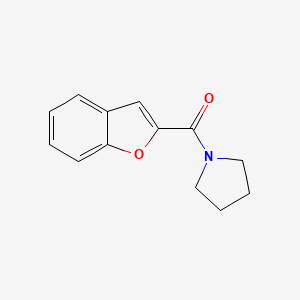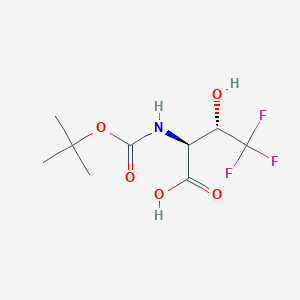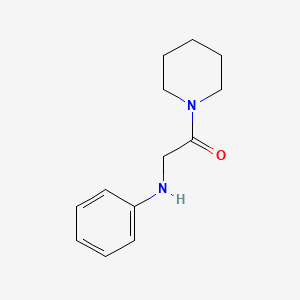
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide
Übersicht
Beschreibung
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide, also known as DZ-2384, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the class of tubulin inhibitors and has a unique mechanism of action that distinguishes it from other tubulin-targeting agents.
Wirkmechanismus
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide binds to the colchicine-binding site on tubulin, which is a unique mechanism of action compared to other tubulin-targeting agents. This binding results in the destabilization of microtubules, leading to cell cycle arrest and apoptosis. N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide has shown low toxicity in normal cells and tissues, indicating a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is its unique mechanism of action, which may overcome resistance to other tubulin inhibitors. N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and low clearance. However, one limitation of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide. One area of research is the identification of biomarkers that can predict response to N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide and guide patient selection. Another area of research is the combination of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide with other anticancer agents, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, the development of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide analogs with improved pharmacokinetic properties and potency is also an area of active research.
Conclusion:
In conclusion, N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is a novel tubulin inhibitor with a unique mechanism of action that has shown promising results in preclinical studies. Its antiproliferative activity against a broad range of cancer types, low toxicity in normal cells and tissues, and favorable pharmacokinetic profile make it an attractive candidate for further development as an anticancer agent. Future research should focus on identifying biomarkers, exploring combination therapies, and developing analogs with improved properties.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor models. It has shown potent antiproliferative activity against a broad range of cancer types, including breast, lung, ovarian, and colon cancers. N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide has also demonstrated superior efficacy compared to other tubulin inhibitors, such as paclitaxel and vinblastine.
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-4-[(5,6-difluoro-3-methylindazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c1-13-16-10-17(23)18(24)11-21(16)28(27-13)12-14-6-8-15(9-7-14)22(29)26-20-5-3-2-4-19(20)25/h2-11H,12,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTJESJNPSQUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)F)F)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide](/img/structure/B3303231.png)
